6-Prenylapigenin

Description

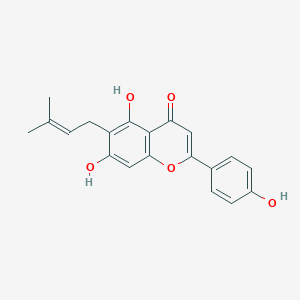

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Prenylapigenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-prenylapigenin, a prenylated flavonoid of significant interest for its potential biological activities. The document details its primary natural sources and outlines comprehensive methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Moraceae family, particularly within the Artocarpus genus. Various parts of these plants, including the heartwood, roots, and twigs, have been identified as sources of this and other related prenylated flavonoids.

| Plant Species | Family | Plant Part | Notes |

| Artocarpus heterophyllus | Moraceae | Heartwood, Roots | A significant source of various prenylated flavonoids. |

| Artocarpus communis | Moraceae | Heartwood | Contains a variety of prenylated flavonoids.[1][2] |

| Artocarpus gomezianus | Moraceae | Roots | Known to contain a diverse array of flavonoids and stilbenes. |

| Artocarpus nigrifolius | Moraceae | Twigs | Source of two new and thirteen known prenylflavonoids.[3] |

| Maclura pomifera | Moraceae | Fruit | Reported to contain this compound. |

| Parartocarpus venenosus | Moraceae | Not specified | Listed as a source of this compound. |

Quantitative Analysis

Specific yield data for this compound from its natural sources is not extensively reported in the available literature. However, studies on related flavonoids from Artocarpus heterophyllus provide some insight into achievable yields from extraction processes. The yield of specific compounds is highly dependent on the plant material, extraction method, and purification strategy.

| Plant Material | Extraction Method | Compound(s) | Yield | Reference |

| Artocarpus heterophyllus wood | Methanol Maceration | Crude Precipitate | 6.79% | [4] |

| Artocarpus heterophyllus Crude Precipitate | Ethyl Acetate/Sodium Carbonate Extraction | Morin | 6.10% | [4] |

| Artocarpus heterophyllus heartwoods | Heat Reflux with Ethyl Acetate | Artocarpanone, Artocarpin, Cycloartocarpin | Not specified, but method validated for quantification | [5] |

Isolation and Purification Methodologies

The isolation of this compound generally involves solvent extraction followed by a series of chromatographic separations. Below is a representative protocol compiled from various studies on the isolation of prenylated flavonoids from Artocarpus species.

General Experimental Workflow

The overall process for isolating this compound from a natural source can be summarized in the following workflow:

Detailed Experimental Protocols

Step 1: Plant Material Preparation and Extraction

-

Preparation : The heartwood or roots of the selected Artocarpus species are air-dried and ground into a fine powder.

-

Extraction : The powdered plant material (e.g., 5 kg) is subjected to exhaustive extraction, typically by maceration at room temperature with a solvent such as 95% ethanol or methanol.[6] This process is repeated multiple times (e.g., 3 times with 20 L of solvent each time) to ensure complete extraction of the secondary metabolites.

-

Concentration : The filtrates from the extractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are monitored by thin-layer chromatography (TLC) to identify the fraction containing the desired prenylated flavonoids. Typically, this compound will be concentrated in the ethyl acetate fraction.

-

The ethyl acetate fraction is then evaporated to dryness.

Step 3: Silica Gel Column Chromatography

-

Column Preparation : A silica gel (e.g., 60-120 mesh) column is prepared using a suitable solvent system, often starting with a non-polar solvent like n-hexane.

-

Loading : The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution : The column is eluted with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 9:1, 8:2, 1:1, etc.), followed by methanol if necessary.

-

Fraction Collection : Fractions are collected and analyzed by TLC. Those containing compounds with similar Rf values to a this compound standard (if available) or showing characteristic flavonoid spots are pooled together.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column and Solvents : Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. The mobile phase typically consists of a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Proposed HPLC Method : Based on methods for similar flavonoids, a potential gradient could be:

-

Column : C18, 5 µm particle size.

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Methanol.

-

Gradient : Start with a 60:40 mixture of B:A, increasing to 80:20 over 20 minutes, then returning to the initial conditions.

-

Flow Rate : 1.0 mL/min for analytical scale, scalable for preparative columns.

-

Detection : UV detection at approximately 285 nm.[5]

-

-

Isolation : The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound. The purity is then confirmed by analytical HPLC and the structure elucidated by spectroscopic methods (MS, NMR).

Biosynthetic Pathway of this compound

This compound is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The key step that differentiates it from its non-prenylated counterpart, apigenin, is the attachment of a dimethylallyl pyrophosphate (DMAPP) group, a reaction catalyzed by a prenyltransferase enzyme.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. Prenylated flavonoids from the heartwood of Artocarpus communis with inhibitory activity on lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenylflavonoids from the Twigs of Artocarpus nigrifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Biosynthesis of 6-Prenylapigenin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylapigenin, a member of the prenylflavonoid subclass of flavonoids, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding the biosynthetic pathway of this compound in plants is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug development and nutraceutical applications. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, experimental protocols, and regulatory aspects of this compound synthesis in plants.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid and flavonoid biosynthetic pathways. The pathway can be broadly divided into two major stages: the formation of the apigenin backbone and the subsequent prenylation at the C6 position of the A-ring.

Stage 1: Biosynthesis of the Apigenin Backbone

The synthesis of apigenin begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are derived from the shikimate pathway.[1]

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Alternatively, L-tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL) . The p-coumaric acid is then activated to its CoA-ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .[1]

-

Flavonoid Biosynthesis: The central flavonoid skeleton is formed by the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) to produce naringenin chalcone.[2] This chalcone is then stereospecifically cyclized into (2S)-naringenin by chalcone isomerase (CHI) .[3] Finally, naringenin is oxidized to apigenin by flavone synthase (FNS) .[1] There are two types of FNS enzymes, FNS I (a soluble dioxygenase) and FNS II (a cytochrome P450 monooxygenase).[4]

Stage 2: C6-Prenylation of Apigenin

The final and key step in the formation of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of the apigenin A-ring. This reaction is catalyzed by a specific flavonoid prenyltransferase (PT) . DMAPP itself is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways in plants.[5]

While several plant-derived flavonoid prenyltransferases have been identified, a dedicated enzyme with high specificity and efficiency for the C6-prenylation of apigenin is not yet fully characterized in the literature. However, enzymes with activity towards apigenin have been reported. For instance, SfN8DT-1 from Sophora flavescens can prenylate apigenin, although it primarily acts on the C8 position of naringenin.[6] More relevantly, some microbial prenyltransferases, such as FgPT1 from Fusarium globosum, have been shown to catalyze the C6-prenylation of flavanones.[7] Plant-derived prenyltransferases like SfG6DT from Sophora flavescens are known to be regiospecific for C6-prenylation of isoflavones.[8]

Quantitative Data

Quantitative data for a specific plant-derived apigenin 6-C-prenyltransferase is limited. The following table summarizes kinetic parameters for representative plant flavonoid prenyltransferases acting on various flavonoid substrates to provide a comparative context.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| LaPT2 | Lupinus albus | Kaempferol | 127 ± 11 | - | - | [9] |

| Naringenin | 258 ± 23 | - | - | [9] | ||

| PcGlcT | Petroselinum crispum | Apigenin | 320 ± 70 | 0.62 ± 0.05 | 1937.5 | [10] |

| FgPT1 (Fungal) | Fusarium globosum | Naringenin | - | - | 61.92 | [7] |

| Liquiritigenin | - | - | 1.18 | [7] |

Note: Data for a specific plant apigenin 6-C-prenyltransferase is not available. The table includes data for other flavonoid-modifying enzymes for comparative purposes.

Experimental Protocols

In Vitro Enzyme Assay for Apigenin 6-Prenyltransferase Activity

This protocol is adapted from methods described for other flavonoid prenyltransferases.[5][11]

a. Recombinant Enzyme Expression and Microsome Preparation:

-

Clone the coding sequence of the candidate plant apigenin 6-prenyltransferase into a suitable expression vector (e.g., pYES2 for yeast or pET series for E. coli).

-

Transform the expression construct into a suitable host (Saccharomyces cerevisiae or E. coli BL21(DE3)).

-

Induce protein expression according to the vector and host system requirements.

-

Harvest the cells by centrifugation.

-

For membrane-bound plant PTs, prepare microsomal fractions by differential centrifugation. Resuspend the microsomal pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol). The total protein concentration is determined using the Bradford assay.

b. Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM Dithiothreitol (DTT)

-

100 µM Apigenin (substrate)

-

200 µM Dimethylallyl pyrophosphate (DMAPP, prenyl donor)

-

20-50 µg of microsomal protein (containing the recombinant enzyme)

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Terminate the reaction by adding an equal volume of methanol or ethyl acetate.

-

Centrifuge to pellet the protein and debris.

c. Product Analysis:

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS/MS).

-

Separate the compounds on a C18 reverse-phase column using a gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Monitor the elution profile at wavelengths characteristic for flavonoids (e.g., 280 nm and 340 nm).

-

Identify this compound by comparing its retention time and mass spectrum with an authentic standard. The expected [M+H]⁺ for this compound is m/z 339.12.[12]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of the transcript levels of genes involved in the this compound biosynthesis pathway.[13][14]

a. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the plant tissue of interest using a suitable kit or the Trizol method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

b. qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (10 µM each) for the target genes (e.g., PAL, CHS, FNS, and the candidate prenyltransferase) and a reference gene (e.g., Actin or GAPDH).

-

Diluted cDNA template.

-

-

Perform the reaction in a real-time PCR system with a typical thermal cycling profile: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Generate a melting curve at the end of the run to verify the specificity of the amplification.

c. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[15]

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-Phenylalanine/L-Tyrosine.

Experimental Workflow for In Vitro Enzyme Assay

Caption: Workflow for the in vitro characterization of apigenin 6-prenyltransferase.

Conclusion

The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps, culminating in a crucial prenylation reaction. While the pathway to the apigenin precursor is well-understood, further research is needed to identify and characterize plant-specific C6-prenyltransferases with high efficiency for apigenin. The methodologies outlined in this guide provide a framework for researchers to investigate this pathway, quantify gene expression, and characterize novel enzymes. A deeper understanding of the biosynthesis and its regulation will be instrumental in developing biotechnological platforms for the sustainable production of this valuable bioactive compound for pharmaceutical and nutraceutical applications.

References

- 1. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beneficial Effects of Citrus Flavanones Naringin and Naringenin and Their Food Sources on Lipid Metabolism: An Update on Bioavailability, Pharmacokinetics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 10. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing flavonoid production by promiscuous activity of prenyltransferase, BrPT2 from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Expression analysis of flavonoid (rutin) biosynthesis genes by qRT-PCR [bio-protocol.org]

- 14. Expression analysis of flavonoid biosynthesis gene families in safflower [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

6-Prenylapigenin: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylapigenin (6-PN), a prenylated flavonoid found in hops (Humulus lupulus), is a derivative of the well-studied flavone, apigenin. The addition of a prenyl group to the apigenin backbone significantly alters its bioavailability and biological activity, making it a compound of distinct interest in oncology research. While sharing a common chemical scaffold with apigenin, this compound exhibits unique mechanisms of action against cancer cells, particularly concerning the induction of cell death and cellular metabolism. This document provides an in-depth technical overview of the current understanding of this compound's anticancer effects, presents quantitative data on its potency, details common experimental protocols for its study, and visualizes its known and potential cellular pathways.

Antiproliferative Activity of this compound

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its potency, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cancer type and specific cell line. The compound has shown activity against colorectal, breast, and prostate cancers, among others.[1] In some cases, its efficacy has been shown to be comparable to or greater than established chemotherapeutic agents like cisplatin.[2]

Data Presentation: IC50 Values

The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a quantitative measure of its antiproliferative potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| SW620 | Colorectal Carcinoma | More effective than in SW480 | [3] |

| T-47D | Breast Cancer | More potent than cisplatin | [2] |

| PC-3 | Prostate Cancer | Not specified, but induced cell death | [2] |

| DU 145 | Prostate Cancer | Not specified, but induced cell death | [2] |

Note: IC50 values for this compound can range from 1 to 100 µM depending on the cancer type.[1]

Core Mechanisms of Action

The anticancer effects of this compound are multifaceted, involving the induction of a unique form of cell death and the modulation of key cellular processes. Its mechanisms appear to diverge significantly from those of its parent compound, apigenin.

Induction of Caspase-Independent Cell Death

A primary and distinguishing mechanism of this compound is its ability to induce a non-apoptotic, caspase-independent form of cell death.[2] This is in contrast to many flavonoids, including apigenin, which typically trigger classical apoptosis involving caspase activation.[4][5][6]

Key observations associated with 6-PN-induced cell death include:

-

Vacuole Formation: In prostate cancer cell lines such as PC-3 and DU 145, treatment with 6-PN leads to the formation of cytoplasmic vacuoles.[2]

-

Caspase-Independence: The cell death process does not involve the activation of key apoptotic executioner proteins like caspases.[2]

This mode of cell death suggests that 6-PN could be effective in cancers that have developed resistance to conventional apoptosis-inducing therapies.

Modulation of Signaling Pathways

While the precise signaling cascades governed by this compound are still under active investigation, preliminary evidence points towards several key actions. Furthermore, the well-documented pathways affected by its parent compound, apigenin, offer a valuable framework for hypothesizing potential targets.

Known Mechanisms of this compound:

-

Histone Deacetylase (HDAC) Inhibition: 6-PN has been reported to contribute to its anticancer ability through the inhibition of histone deacetylases (HDACs).[7] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis.

-

Modulation of Estrogen Metabolism: In breast cancer cells, 6-PN has been shown to preferentially affect the detoxification mechanisms of estrogens, suggesting a role in hormone-dependent cancers.[2]

Potential Pathways (Based on Apigenin Research): The parent compound, apigenin, is known to modulate numerous critical signaling pathways that are often dysregulated in cancer.[8][9] These represent high-priority areas for future investigation into this compound.

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Apigenin is known to inhibit PI3K/Akt signaling, leading to decreased proliferation and induction of apoptosis.[8][9]

-

MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation and differentiation. Apigenin can suppress this pathway, thereby inhibiting cancer cell growth.[10][11]

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Apigenin is a known inhibitor of NF-κB activation.[8]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in cancer cell proliferation, survival, and angiogenesis. Apigenin can inhibit STAT3 phosphorylation and its downstream effects.[9]

Detailed Experimental Protocols

Investigating the mechanism of action of this compound involves a suite of standard cell and molecular biology techniques. Below are detailed, generalized protocols for key experiments.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[12] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways or apoptosis.

Protocol:

-

Cell Lysis: Treat cells with this compound as desired. Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[13]

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.[14] Run the gel to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle shaking.[1]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15][16]

Protocol:

-

Cell Treatment & Harvesting: Treat cells with this compound for the desired time. Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold 1X PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[7]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a promising natural compound with potent antiproliferative activity against various cancers. Its mechanism of action is notable for inducing a caspase-independent, non-apoptotic form of cell death, which distinguishes it from its parent compound, apigenin, and may offer an advantage against apoptosis-resistant tumors. While its precise impact on major signaling pathways like PI3K/Akt and MAPK requires further elucidation, its known effects on HDAC activity and estrogen metabolism provide a solid foundation for its development as a novel therapeutic agent. The protocols and data presented herein serve as a comprehensive guide for researchers dedicated to exploring the full potential of this compound in cancer therapy. Future studies should focus on delineating its specific molecular targets and signaling interactions to better understand its unique anticancer profile.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. researchgate.net [researchgate.net]

- 4. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of caspase-dependent, p53-mediated apoptosis by apigenin in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Experimental evidence for anti-metastatic actions of apigenin: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apigenin-induced cell cycle arrest is mediated by modulation of MAPK, PI3K-Akt, and loss of cyclin D1 associated retinoblastoma dephosphorylation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. cusabio.com [cusabio.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 17. bosterbio.com [bosterbio.com]

A Technical Guide to the Biological Activity of 6-Prenylapigenin

Abstract: 6-Prenylapigenin, a naturally occurring prenylated flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological profile. The addition of a prenyl group to the apigenin backbone enhances its lipophilicity and ability to interact with biological membranes, often leading to increased bioactivity compared to its non-prenylated counterpart.[1][2][3][4] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. It consolidates quantitative data from various in vitro studies, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development initiatives.

Anticancer Activity

This compound has demonstrated moderate cytotoxic and antiproliferative effects against various human cancer cell lines. Its efficacy is cell-line dependent, showing notable activity against gastric cancer cells while being less potent against cervical cancer lines.[2][5]

Quantitative Data: Cytotoxicity

The inhibitory concentration (IC₅₀) values from key studies are summarized below, quantifying the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| SGC-7901 | Human Gastric Adenocarcinoma | 9.6 ± 0.9 | [2][5] |

| SiHa | Human Cervical Cancer | 13.3 ± 0.4 | [2][5] |

| HeLa | Human Cervical Cancer | Not specified, activity demonstrated | [1] |

| Other Lines | Various | > 20 | [5] |

Mechanism of Action: Modulation of MAPK and Akt Signaling

The anticancer effects of this compound are mediated through the modulation of critical cell signaling pathways that govern proliferation and survival. In HeLa cells, this compound was found to suppress proliferation by targeting the MAPK and Akt signaling pathways.[1] Specifically, it promotes the phosphorylation of pro-apoptotic kinases JNK and p38, while simultaneously reducing the phosphorylation of pro-survival kinases Akt and ERK.[1] This dual action shifts the cellular balance away from proliferation and towards apoptosis.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Studies have shown its effectiveness in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound effectively blocks this activation, leading to a significant reduction in the production of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E₂ (PGE₂).[6] This action is also linked to its ability to reduce the accumulation of reactive oxygen species (ROS), which are known activators of the NF-κB pathway.[6][7]

Antioxidant Activity

Like many flavonoids, this compound possesses antioxidant properties, primarily through its ability to scavenge free radicals. However, its activity is considered moderate when compared to other prenylated flavonoids and standard antioxidants.[5][8]

Quantitative Data: Radical Scavenging

The antioxidant capacity has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | Metric | Value | Reference |

| DPPH | EC₅₀ | 86.43 ± 0.26 µg/mL | [5] |

EC₅₀ (Half-maximal effective concentration) is the concentration of the compound that scavenges 50% of the initial DPPH radicals.

In comparative studies, the scavenging effect of this compound was found to be lower than that of ascorbic acid, quercitrin, 6,8-diprenyleriodictyol, and isobavachalcone.[8]

Other Biological Activities

-

Antimicrobial Activity: this compound has been evaluated for its activity against various bacterial and fungal pathogens. However, in a comparative study with other prenylated flavonoids, it exhibited the lowest antimicrobial potency.[2][5]

-

Estrogenic Activity: While data on this compound is limited, related compounds show that the position of the prenyl group is critical for estrogenic activity.[9] For instance, 8-prenylnaringenin is a potent phytoestrogen, whereas 6-prenylnaringenin has much weaker effects.[10][11] The related 8-prenylapigenin has been identified as an ERβ agonist, suggesting that this compound is likely to have weak or negligible estrogenic activity, though direct comparative studies are needed.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the biological activities of this compound.

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., SGC-7901) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate hydrogen and scavenge the stable DPPH radical.

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Compound Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The EC₅₀ value is determined by plotting the scavenging percentage against the compound concentration.[13]

Protocol: NF-κB Activation (Western Blot for Phospho-p65)

This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation. Include an unstimulated control group.

-

Protein Extraction: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p65 (p-p65). Subsequently, probe with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-p65 signal to the total p65 or loading control signal to determine the relative inhibition of NF-κB activation.

Conclusion and Future Directions

This compound is a bioactive flavonoid with a well-documented, albeit moderate, range of biological activities. Its anticancer effects are most pronounced in specific cell lines and are mechanistically linked to the modulation of the MAPK and Akt pathways. Its potent anti-inflammatory properties, mediated by NF-κB inhibition, present a strong rationale for its investigation in inflammatory disease models. While its antioxidant and antimicrobial activities are less remarkable, they contribute to its overall pharmacological profile.

Future research should focus on:

-

In Vivo Efficacy: Translating the current in vitro findings into animal models of cancer and inflammation to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that could enhance potency and selectivity for specific molecular targets.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with conventional chemotherapeutic or anti-inflammatory drugs.

-

Target Identification: Employing advanced techniques to uncover novel molecular targets and further elucidate its mechanisms of action.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

6-Prenylapigenin: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylapigenin is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a member of the prenylflavonoid class, the addition of a prenyl group to the apigenin backbone enhances its lipophilicity and, consequently, its biological properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and History

The first definitive isolation and structural elucidation of this compound was reported in 2014 by S. Janet Beula and colleagues from the seeds of Achyranthes aspera. The structure was determined using a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and Electrospray Ionization Mass Spectrometry (ESI-MS)[1].

Prior to this, the presence of this compound had been reported in various plant species, particularly within the Dorstenia genus of the Moraceae family. Phytochemical studies of Dorstenia kameruniana and other species had identified a variety of prenylated flavonoids, including this compound, though detailed characterization was often part of broader chemical screenings of these medicinal plants. These early identifications laid the groundwork for more focused investigations into the compound's specific biological effects.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₅ | PubChem |

| Molecular Weight | 338.35 g/mol | PubChem |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem |

| Appearance | Yellowish solid | - |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol. | - |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including cytotoxic, antioxidant, and antimicrobial effects. The following tables summarize the key quantitative data from various studies.

Cytotoxic Activity

This compound has shown potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 12 | [2] |

| CCRF-CEM | Leukemia | < 20 µg/mL | [3] |

| HL-60 | Leukemia | < 20 µg/mL | [3] |

| U937 | Leukemia | < 20 µg/mL | [3] |

| A549 | Lung Cancer | < 20 µg/mL | [3] |

| HT-29 | Colon Cancer | > 20 µg/mL | [3] |

| MCF-7 | Breast Cancer | < 20 µg/mL | [3] |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | > 50 | - |

Antimicrobial Activity

This compound has exhibited antimicrobial activity against certain pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter for this activity.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | > 100 | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bacterial strains such as Staphylococcus aureus can be determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing the broth medium to achieve a range of desired concentrations.

-

Inoculation and Incubation: Each well containing the different concentrations of this compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines such as HeLa can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours to allow the formazan crystals to form.

-

Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.

Western Blot Analysis of MAPK and Akt Signaling Pathways

The effect of this compound on the phosphorylation status of key proteins in the MAPK and Akt signaling pathways can be investigated by Western blotting.

-

Cell Lysis: HeLa cells are treated with this compound for a specific time. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined by its ability to scavenge the stable DPPH free radical.

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol.

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

-

Incubation and Absorbance Measurement: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes). The absorbance is then measured at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Recent studies have indicated that this compound exerts its biological effects, particularly its anti-cancer activity, by modulating key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two critical cascades that are often dysregulated in cancer and are targeted by this compound.

Inhibition of the MAPK and Akt Signaling Pathways

Research has shown that this compound can suppress the proliferation of cancer cells by inhibiting the phosphorylation of key kinases in the MAPK and Akt pathways. Specifically, it has been observed to reduce the levels of phosphorylated Extracellular signal-Regulated Kinase (p-ERK) and phosphorylated Akt (p-Akt).

The following diagram illustrates the proposed mechanism of action of this compound on these signaling pathways.

Caption: Proposed mechanism of this compound in inhibiting the PI3K/Akt and MAPK/ERK signaling pathways.

This inhibition of Akt and ERK phosphorylation leads to the downstream suppression of cellular processes that are critical for cancer cell survival and proliferation, ultimately contributing to the cytotoxic effects of this compound. The precise molecular targets of this compound within these pathways are an area of ongoing research.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its discovery and subsequent characterization have opened up new avenues for research into the pharmacological applications of prenylated flavonoids. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating molecule. Future studies focusing on the specific molecular targets and in vivo efficacy of this compound will be crucial in translating its preclinical promise into clinical applications.

References

- 1. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase (PI3K) pathways differently regulate retinal pigment epithelial cell-mediated collagen gel contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

6-Prenylapigenin as a Phytoestrogen: A Technical Guide for Researchers

Introduction

Phytoestrogens, plant-derived compounds that mimic or modulate the action of endogenous estrogens, are a subject of intense research for their potential therapeutic applications in hormone-dependent conditions. Among these, prenylated flavonoids have garnered significant attention due to their enhanced biological activity compared to their non-prenylated counterparts. This technical guide focuses on 6-prenylapigenin, a prenylated flavone, and explores its potential role as a phytoestrogen. While direct experimental data on this compound is limited, this document provides a comprehensive overview based on the current understanding of related compounds, particularly its well-studied isomer, 8-prenylapigenin. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms, experimental methodologies, and signaling pathways relevant to the study of this compound as a phytoestrogen.

Molecular Mechanism of Action: Interaction with Estrogen Receptors

The primary mechanism by which phytoestrogens exert their effects is through binding to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway of Estrogen Receptor Activation

The binding of a phytoestrogen like this compound to estrogen receptors initiates a cascade of events leading to changes in gene expression. The generalized signaling pathway is depicted below.

Quantitative Data on Estrogenic Activity

As previously mentioned, specific quantitative data for this compound's estrogenic activity is not currently available in peer-reviewed literature. However, the data for its isomer, 8-prenylapigenin, and other relevant phytoestrogens are presented below for comparative purposes. These values are typically determined through in vitro assays, such as competitive binding assays and reporter gene assays.

Table 1: Estrogen Receptor Binding Affinity of Selected Phytoestrogens

The relative binding affinity (RBA) is determined by a competitive binding assay, where the ability of a test compound to displace radiolabeled estradiol from the estrogen receptor is measured. The RBA of estradiol is set to 100%.

| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio | Reference |

| 8-Prenylapigenin | Data not available | Data not available | Data not available | |

| 8-Prenylapigenin (isomer) | 1.1 ± 0.2 | 3.0 ± 0.5 | 2.7 | [1] |

| Genistein | 4.3 ± 0.7 | 36.3 ± 5.8 | 8.4 | [1] |

| Daidzein | 0.1 ± 0.02 | 0.5 ± 0.1 | 5.0 | [1] |

| Apigenin | 0.08 ± 0.01 | 0.2 ± 0.04 | 2.5 | [1] |

| 17β-Estradiol | 100 | 100 | 1.0 | [1] |

Table 2: Estrogenic Potency (EC50) of Selected Phytoestrogens in a Reporter Gene Assay

The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum response in a dose-response curve. This is often measured using a luciferase reporter gene assay where the reporter gene is under the control of an estrogen response element (ERE).

| Compound | EC50 in ERα-mediated Assay (µM) | EC50 in ERβ-mediated Assay (µM) | Reference |

| This compound | Data not available | Data not available | |

| 8-Prenylapigenin (isomer) | 0.025 ± 0.004 | 0.0035 ± 0.0004 | [1] |

| Genistein | 0.12 ± 0.02 | 0.005 ± 0.001 | [1] |

| Apigenin | > 10 | 1.5 ± 0.3 | [1] |

| 17β-Estradiol | 0.0001 ± 0.00002 | 0.0002 ± 0.00004 | [1] |

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments used to characterize phytoestrogen activity.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to ERα and ERβ.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Dilute recombinant human ERα or ERβ protein to the desired concentration in assay buffer.

-

Prepare a stock solution of [³H]-17β-estradiol and dilute to the working concentration (e.g., 1 nM).

-

Prepare serial dilutions of the test compound (this compound) and unlabeled 17β-estradiol (for standard curve) in the appropriate solvent (e.g., DMSO) and then in assay buffer.

-

-

Incubation:

-

In microcentrifuge tubes, combine the ER protein, [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled estradiol.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxyapatite to each tube to adsorb the receptor-ligand complexes.

-

Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge the tubes to pellet the hydroxyapatite.

-

Wash the pellets multiple times with assay buffer to remove unbound radioligand.

-

-

Measurement of Radioactivity:

-

Resuspend the final pellet in a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

-

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate transcription from an estrogen response element.

Workflow:

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture an appropriate cell line (e.g., MCF-7, which endogenously expresses ERα, or a cell line engineered to express ERα or ERβ) in a suitable medium.

-

Seed the cells in multi-well plates.

-

Co-transfect the cells with an ERE-luciferase reporter plasmid (containing multiple copies of the ERE upstream of the luciferase gene), an expression plasmid for the desired estrogen receptor subtype (if not endogenously expressed), and a control plasmid (e.g., expressing Renilla luciferase for normalization of transfection efficiency).

-

-

Compound Treatment:

-

After transfection, replace the medium with a medium containing serial dilutions of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

-

Incubate the cells for 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysates to a luminometer plate.

-

Measure Firefly luciferase activity by adding the appropriate substrate and measuring the resulting luminescence.

-

Subsequently, measure Renilla luciferase activity in the same well by adding the Renilla substrate.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve.

-

Conclusion

While direct experimental evidence for the phytoestrogenic activity of this compound is currently lacking, its structural similarity to the known ERβ-selective agonist 8-prenylapigenin suggests that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for characterizing the estrogenic and anti-estrogenic potential of this compound. Future studies focusing on determining its binding affinities for ERα and ERβ, its ability to activate ERE-mediated transcription, and its effects on the expression of endogenous estrogen-responsive genes will be crucial in elucidating its precise role as a phytoestrogen and its potential for therapeutic development. The data generated from such studies will be invaluable for researchers and drug development professionals in the field of endocrinology and hormone-related diseases.

References

6-Prenylapigenin (6-Prenyl-4',5,7-trihydroxyflavone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylapigenin, a naturally occurring prenylated flavonoid, has emerged as a compound of significant interest in pharmacological research. Characterized by the chemical formula C20H18O5 and a molecular weight of 338.36 g/mol , its CAS Number is 68097-13-2.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and mechanisms of action. The content herein synthesizes available quantitative data, outlines key experimental protocols, and visualizes associated signaling pathways to serve as a resource for ongoing and future research and development endeavors.

Chemical and Physical Properties

This compound, also known as 6-C-Prenylapigenin or 5,7,4'-Trihydroxy-6-[3''-methylbut-2''-enyl]-flavone, belongs to the flavone subclass of flavonoids.[1] The presence of the prenyl group significantly increases its lipophilicity compared to its parent compound, apigenin, which is suggested to enhance its interaction with biological membranes and target proteins.[3]

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem[2] |

| Molecular Formula | C20H18O5 | PubChem[2] |

| Molecular Weight | 338.36 g/mol | ChemBlink[1] |

| CAS Number | 68097-13-2 | ChemBlink[1] |

| Appearance | Powder | AbMole[4] |

| Storage Temperature | 2-8°C | AbMole[4] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects. The following tables summarize the available quantitative data for these activities.

Table 2.1: Cytotoxic Activity

| Cell Line | Assay | IC50 / EC50 (µM) | Comments | Source |

| HeLa (Cervical Cancer) | MTT | ~12 µM (for a related 6-prenylflavanone) | The study focused on a related compound, but suggests the potential activity of 6-prenylated flavonoids. | Figshare[1] |

| SGC-7901 (Gastric Cancer) | Not Specified | 9.6 ± 0.9 µM | Moderate inhibition. | MDPI[3] |

| SiHa (Cervical Cancer) | Not Specified | 13.3 ± 0.4 µM | Weak activity. | MDPI[3] |

Table 2.2: Antioxidant Activity

| Assay | EC50 (µg/mL) | Comments | Source |

| DPPH Radical Scavenging | 86.43 ± 0.26 µg/mL | Moderate antioxidant capacity. | MDPI[5] |

Table 2.3: Antimicrobial Activity

| Organism | Assay | MIC (µg/mL) | Comments | Source | | :--- | :--- | :--- | :--- | | Staphylococcus aureus (MSSA & MRSA) | Microdilution | >16 µg/mL | Exhibited the lowest antimicrobial potency among the tested prenylated flavonoids. | MDPI[3] |

Mechanisms of Action

Anti-Cancer Activity: Modulation of MAPK and Akt Signaling Pathways

Research has shown that this compound suppresses the proliferation of cancer cells, such as the HeLa cervical cancer cell line, by modulating key signaling pathways. Specifically, it has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[6]

Experimental evidence from Western blot analysis indicates that this compound treatment leads to:

-

Increased phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.

-

Reduced phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.[6]

This modulation of signaling cascades ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Caption: this compound's effect on MAPK and Akt pathways.

Anti-Inflammatory Activity

While specific quantitative data for this compound's anti-inflammatory activity is less abundant compared to its 8-prenyl isomer, studies on related prenylated flavonoids suggest a mechanism involving the inhibition of pro-inflammatory mediators. For instance, 6-prenylgenistein has been shown to inhibit nitric oxide (NO) production and downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-8, and IL-1β in LPS-stimulated THP-1 cells.[7] This suggests that this compound may exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for evaluating the biological activities of this compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of this compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.2 mM methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value. Ascorbic acid is commonly used as a positive control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of proteins in the MAPK and Akt pathways.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK, p38, ERK, and Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Synthesis and Analysis

Synthesis: The synthesis of this compound can be achieved through regioselective methods. One common approach is the Friedel-Crafts alkylation of apigenin with a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst.[7] Another reported method involves a palladium-catalyzed coupling reaction of a 6-iodoisoflavone derivative followed by hydrogenation and dehydration steps to yield the 6-prenylated flavonoid.[8]

Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of this compound in biological matrices and plant extracts.[7] The fragmentation pattern of the parent ion in MS/MS analysis can confirm the presence of the prenyl group and its location on the apigenin backbone.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME): There is limited specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, studies on related prenylated flavonoids, such as 6-prenylnaringenin, indicate that oral bioavailability is generally low.[5][7] The lipophilic nature of the prenyl group may enhance membrane permeability, but extensive first-pass metabolism in the intestine and liver likely limits systemic exposure. Further pharmacokinetic studies are warranted to fully characterize the ADME profile of this compound.

Toxicology: To date, there is a lack of comprehensive in vivo toxicology studies for this compound. In vitro studies have shown it to be safe at lower concentrations in cell-based assays, with cytotoxic effects observed at higher concentrations in cancer cell lines.[7] A thorough toxicological evaluation, including acute and chronic toxicity studies in animal models, is necessary to establish its safety profile for potential therapeutic applications.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted biological activities, particularly in the realms of oncology and inflammation. Its ability to modulate key signaling pathways like MAPK and Akt underscores its potential as a lead compound for drug development. However, significant knowledge gaps remain, especially concerning its in vivo efficacy, pharmacokinetics, and safety profile. Future research should focus on:

-

Comprehensive in vivo studies to validate the in vitro findings.

-

Detailed ADME and toxicology studies to assess its drug-like properties and safety.

-

Optimization of synthetic routes to improve yield and facilitate the generation of analogues for structure-activity relationship studies.

-

Exploration of advanced drug delivery systems to enhance its bioavailability.

Addressing these areas will be crucial in translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H18O5 | CID 10382485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective synthesis of 6-alkyl- and 6-prenylpolyhydroxyisoflavones and 6-alkylcoumaronochromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Prenylapigenin: A Technical Whitepaper on its Anti-Tumor and Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylapigenin, a naturally occurring prenylated flavonoid, has emerged as a compound of significant interest in oncology research. Belonging to the vast family of flavonoids, it exhibits promising anti-tumor and anti-angiogenic activities. Its unique chemical structure, featuring a prenyl group attached to the apigenin backbone, is believed to enhance its bioavailability and biological efficacy compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Apigenin, a well-studied flavone, demonstrates significant anti-tumor effects by modulating various signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT.[3][4][5] The addition of a prenyl group to the apigenin structure, creating this compound, can enhance its bioactivity.[6] This modification is thought to increase lipophilicity, thereby improving cellular uptake and interaction with molecular targets. This document synthesizes the available scientific literature on this compound and related prenylated flavonoids, focusing on their potential as therapeutic agents in cancer treatment.

Anti-Tumor Properties of this compound